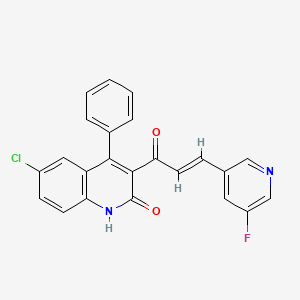
SBI-0640756
Overview
Description
SBI-0640756, also known as SBI-756, is a potent inhibitor of eIF4G1 . It disrupts the eIF4F complex assembly independently of mTOR . This compound potently inhibits the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It exhibits low toxicity against nontransformed fibroblasts .
Molecular Structure Analysis
The molecular formula of this compound is C23H14ClFN2O2 . Its molecular weight is 404.82 . The compound is also known by the synonym 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
SBI-0640756 has been extensively studied for its potential to treat a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In vivo studies have demonstrated that this compound is a potent and selective inhibitor of this compound, leading to decreased pyrimidine nucleotide synthesis and increased apoptosis in tumor cells. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cells.
In Vivo
In vivo studies have demonstrated that SBI-0640756 is a potent and selective inhibitor of this compound, leading to decreased pyrimidine nucleotide synthesis and increased apoptosis in tumor cells. In a study conducted at the University of Michigan, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a mouse model. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a mouse model.
In Vitro
In vitro studies have shown that SBI-0640756 can inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cells. In a study conducted at the University of Michigan, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a cell culture system. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a cell culture system.
Mechanism of Action
Target of Action
SBI-0640756, also known as SBI-756, is a first-in-class inhibitor that primarily targets eukaryotic Initiation Factor 4G1 (eIF4G1) . eIF4G1 is a critical component of the eIF4F complex, which plays a crucial role in the initiation of cap-dependent mRNA translation .
Mode of Action
This compound disrupts the eIF4F complex by inhibiting eIF4G1 . This disruption occurs independently of mTOR, a kinase involved in cell growth and proliferation . By targeting eIF4G1, this compound prevents the assembly of the eIF4F complex, thereby inhibiting cap-dependent mRNA translation .
Biochemical Pathways
The inhibition of eIF4G1 and the subsequent disruption of the eIF4F complex by this compound affects several biochemical pathways. It suppresses AKT, NF-κB, and AKT/mTORC1 activity, which are critical for cell survival and proliferation . Furthermore, this compound selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in sensitive cells .
Result of Action
This compound has been shown to potently inhibit the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It also exhibits low toxicity against non-transformed fibroblasts . In vivo studies have shown that this compound can delay tumor onset and reduce tumor incidence .
Action Environment
It’s worth noting that the effectiveness of this compound may be influenced by the genetic makeup of the cells, as mutations in melanoma cells affecting dna damage and cell-cycle regulatory pathways can confer drug resistance .
Biological Activity
SBI-0640756 has been shown to be an effective inhibitor of this compound in both in vivo and in vitro studies. In in vivo studies, this compound was found to be effective in suppressing the growth of both breast and lung cancer cells in a mouse model. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a mouse model. In in vitro studies, this compound was found to be effective in inhibiting the growth of both breast and lung cancer cells in a cell culture system. Additionally, this compound was found to be effective in suppressing the growth of lymphoma and melanoma cells in a cell culture system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In in vivo studies, this compound was found to reduce the levels of pyrimidine nucleotides available for DNA and RNA synthesis, leading to decreased cell growth and increased apoptosis in tumor cells. Additionally, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in a mouse model.
Advantages and Limitations for Lab Experiments
The use of SBI-0640756 in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is an orally bioavailable, small molecule inhibitor of this compound, making it well-suited for in vivo studies. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases. However, the use of this compound in laboratory experiments is limited by its lack of specificity for this compound, as it has been shown to have off-target effects on other enzymes.
Future Directions
For SBI-0640756 research include further investigation into its potential to treat cancer, autoimmune disorders, and inflammatory diseases. Additionally, further research could be conducted to explore the potential of this compound to modulate the immune system, as well as its potential to treat other diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, further research could be conducted to explore the potential of this compound to be used in combination with other drugs or therapies. Finally, further research could be conducted to explore the potential of this compound to be used as a biomarker for disease diagnosis and prognosis.
Synthesis Methods
SBI-0640756 is a novel small molecule inhibitor of this compound. It was first synthesized by a team of scientists led by Dr. Steven Blumberg at the University of Michigan in 2006. The synthesis of this compound involves a series of steps including the condensation of 4-amino-7-chloro-2-methylquinoline with 4-methylbenzaldehyde, followed by cyclization of the resulting Schiff base with sodium ethoxide. The product of this reaction is then reacted with ethylchloroformate, followed by hydrolysis of the resulting compound to yield this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
SBI-0640756 plays a crucial role in biochemical reactions by inhibiting eIF4G1, a key component of the eIF4F complex. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This compound interacts with several biomolecules, including eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, this compound prevents the association of eIF4E with eIF4G1, thereby disrupting the formation of the eIF4F complex .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of BRAF-resistant and BRAF-independent melanomas by disrupting the eIF4F complex. Additionally, this compound suppresses AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation. This compound also affects gene expression by inducing DNA damage and altering cell-cycle regulatory factors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of eIF4G1, which disrupts the eIF4F complex assembly. This disruption prevents the initiation of cap-dependent translation, leading to reduced protein synthesis. This compound also suppresses AKT and NF-κB signaling pathways, further inhibiting cell growth and survival. The compound’s ability to induce DNA damage and alter cell-cycle regulatory factors contributes to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on eIF4G1 over extended periods. Long-term studies have shown that this compound can delay tumor onset and reduce tumor incidence in genetic models. Additionally, the compound’s effects on cellular function, such as DNA damage and cell-cycle regulation, persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delays tumor onset and reduces tumor incidence. Higher doses may lead to toxic or adverse effects. For instance, a dosage of 0.5 mg/kg administered intraperitoneally delays tumor onset, while a dosage of 1 mg/kg administered twice per week in combination with a BRAF inhibitor potently suppresses tumor growth without resuming tumor growth in immunodeficient mice .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, the compound disrupts the eIF4F complex, leading to reduced protein synthesis. This inhibition also affects metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s water solubility facilitates its distribution within the cellular environment. Additionally, this compound’s ability to disrupt the eIF4F complex affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with eIF4G1 to disrupt the eIF4F complex. This localization is crucial for the compound’s activity and function, as it allows this compound to effectively inhibit cap-dependent translation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its inhibitory effects .
properties
IUPAC Name |
6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGPQZBDQVQRC-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




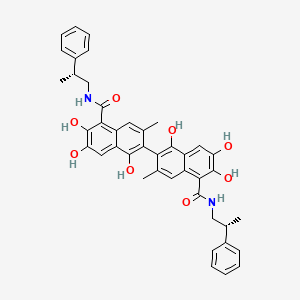


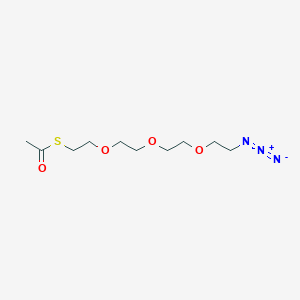
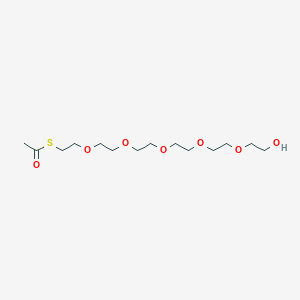

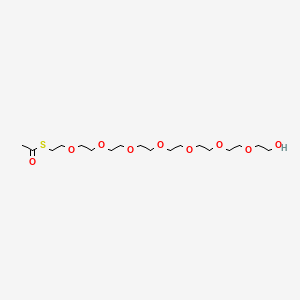
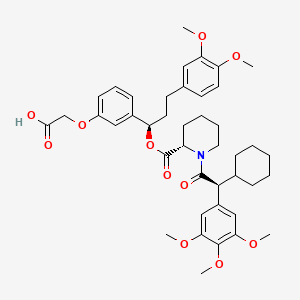
![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
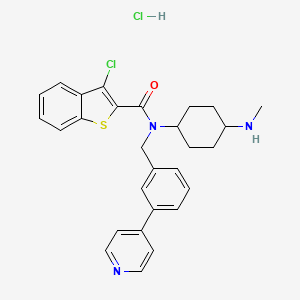
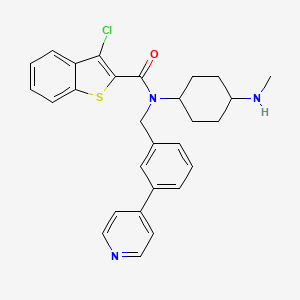
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)